![molecular formula C21H10BrF2N3O2S B2970284 (E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile CAS No. 477297-30-6](/img/structure/B2970284.png)
(E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile
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Description
(E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C21H10BrF2N3O2S and its molecular weight is 486.29. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have developed efficient synthetic methods for creating novel heterocyclic compounds that incorporate the coumarin-thiazole scaffold. An elegant method outlined for synthesizing novel amino-thiophenes with coumarin-thiazole scaffolds employs a one-pot, four-component reaction. This approach highlights the compound's utility in generating diverse molecular architectures under environmentally benign conditions, showcasing its significance in green chemistry (Kavitha, Srikrishna, Dubey, & Aparna, 2018).
Antimicrobial and Antifungal Applications
Derivatives bearing the coumarin-thiazole unit have been synthesized and evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit promising antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antiproliferative Activity
Compounds derived from coumarin-thiazole scaffolds have been investigated for their antiproliferative activity against cancer cell lines. The synthesis and characterization of heterocyclic systems derived from chromen-2-one compounds have revealed significant antiproliferative potential, indicating the relevance of these compounds in cancer research (Kaddah, Fahmi, Kamel, Ramadan, & Rizk, 2021).
Antioxidant and Cytotoxicity Studies
Coumarin-thiazole derivatives have also been synthesized and evaluated for their antioxidant properties, antimicrobial activities, and cytotoxicity. These studies contribute to our understanding of the structural requirements for biological activity and highlight the compound's potential in developing new therapeutic agents (Rashdan, Nasr, El-Refai, & Abdel-Aziz, 2017).
properties
IUPAC Name |
(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2,4-difluoroanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10BrF2N3O2S/c22-13-1-4-19-11(5-13)6-15(21(28)29-19)18-10-30-20(27-18)12(8-25)9-26-17-3-2-14(23)7-16(17)24/h1-7,9-10,26H/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLARXYWANXDCFN-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10BrF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile |
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